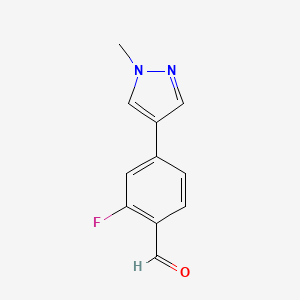

2-fluoro-4-(1-méthyl-1H-pyrazol-4-yl)benzaldéhyde

Vue d'ensemble

Description

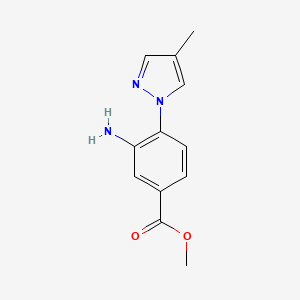

2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariques

2-fluoro-4-(1-méthyl-1H-pyrazol-4-yl)benzaldéhyde: a été utilisé dans la synthèse de dérivés de pyrazole couplés à l'hydrazine, qui présentent de puissantes activités antileishmaniennes et antimalariques . Ces dérivés se sont révélés prometteurs pour inhiber la croissance de Leishmania aethiopica et pour supprimer Plasmodium berghei chez les souris infectées. L'efficacité du composé a été validée par des études de docking moléculaire, mettant en évidence son potentiel en tant que pharmacophore pour le développement de nouveaux agents antileishmaniens et antimalariques.

Propriétés magnétiques dans les complexes métalliques

Le composé sert de précurseur pour la synthèse de radicaux nitronyl nitroxyde substitués par du pyrazolyle fluoré . Ces radicaux, lorsqu'ils sont coordonnés à des ions métalliques de transition, forment des complexes hétérospinaux aux propriétés magnétiques intrigantes. Ces complexes présentent un intérêt pour leurs applications potentielles dans le développement de systèmes multispin pour des matériaux magnétiques avancés.

Propriétés biologiques

Les échafaudages de pyrazole, y compris ceux dérivés du composé en question, sont connus pour leur large spectre de propriétés biologiques . Il s'agit notamment d'activités antibactériennes, anti-inflammatoires, anticancéreuses, analgésiques, anticonvulsivantes, anthelminthiques, antioxydantes et herbicides. Cela les rend précieux dans la recherche et le développement pharmaceutique pour une variété d'applications thérapeutiques.

Agents antimicrobiens

Des dérivés de ce composé ont été explorés pour leur potentiel en tant qu'agents antimicrobiens . Des études de docking moléculaire de ces dérivés ont montré des résultats prometteurs contre une variété de menaces microbiennes. Ces recherches sont cruciales dans la lutte permanente contre les souches résistantes aux médicaments de bactéries et d'autres agents pathogènes.

Mécanisme D'action

Target of Action

Similar compounds have been found to target glucose transporters and enzymes involved in biochemical pathways .

Mode of Action

For instance, compounds that inhibit glucose transporters prevent glucose uptake by cells, affecting their energy production .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s physical and chemical properties such as boiling point and density can influence its bioavailability.

Result of Action

Similar compounds have shown to inhibit glucose uptake by cells , which can lead to changes in cellular metabolism and energy production.

Propriétés

IUPAC Name |

2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKSFQWPPNSCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

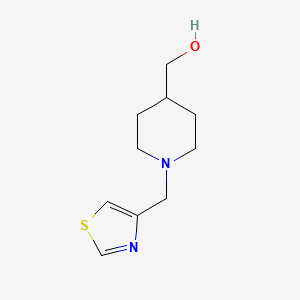

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1453632.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)

![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)

![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)

![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)